molecular formula C6H12N2O2S B2728348 Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 2193058-67-0

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide

Cat. No. B2728348
M. Wt: 176.23
InChI Key: VNNMLQZYEMOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide” is a complex organic compound. It likely contains a pyrrolo[1,2-b][1,2,4]thiadiazine core, which is a type of fused heterocyclic compound . Fused heterocycles are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a known structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For similar compounds, many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Scaffold for Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole, a closely related scaffold, has been utilized in drug discovery, offering a low molecular weight polar scaffold for constructing compound libraries. This has facilitated the development of practical syntheses of derivatives, demonstrating the scaffold's potential to generate libraries of 3D-shaped molecules for drug discovery applications (Yarmolchuk et al., 2011).

Synthesis of Anticancer Agents

Research has led to the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives, some of which exhibited anticancer activity toward human cancer cell lines, including HCT-116, MCF-7, and HeLa, showcasing the compound's potential in anticancer drug development (Sławiński et al., 2015).

Catalyst in Organic Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the compound's utility as a catalyst in organic synthesis (Khazaei et al., 2015).

Development of AMPA Receptor Potentiators

The development of thiophenic analogues of benzothiadiazine dioxides as AMPA receptor potentiators has been reported. These compounds, including isosteric 3,4-dihydro-2H-thieno-1,2,4-thiadiazine 1,1-dioxides, have shown potential cognitive-enhancing properties after oral administration, demonstrating the compound's relevance in neurological research (Francotte et al., 2013).

Antimicrobial Activity

Research on novel 1,2,4-thiadiazine 1,1-dioxides synthesized by condensation revealed their potential tuberculostatic and anticancer activities, indicating the compound's application in antimicrobial and anticancer studies (Gobis et al., 2013).

properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)5-3-7-6-2-1-4-8(6)11/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMLQZYEMOKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NCCS(=O)(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide

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